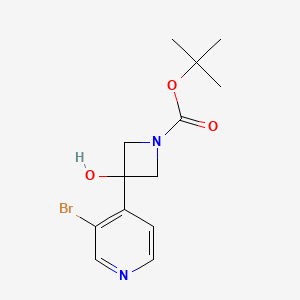![molecular formula C23H38N2O2 B13549443 (1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B13549443.png)
(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[222]oct-5-ene-2-carboxamide is a complex organic compound with a unique structure that includes a bicyclic octane ring and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[222]oct-5-ene-2-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of the Bicyclic Octane Ring: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic ring is replaced by the pyrrolidine.
Coupling to Form the Carboxamide: The final step involves coupling the pyrrolidine-substituted bicyclic compound with the carboxamide group, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine moiety, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine
- Ethyl acetoacetate
Uniqueness
(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide is unique due to its specific structural features, such as the combination of a bicyclic octane ring and a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C23H38N2O2 |
|---|---|
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
(1R,2R,4R)-N-[[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl]bicyclo[2.2.2]oct-5-ene-2-carboxamide |
InChI |
InChI=1S/C23H38N2O2/c1-16(11-12-23(2,3)4)22(27)25-13-5-6-19(25)15-24-21(26)20-14-17-7-9-18(20)10-8-17/h7,9,16-20H,5-6,8,10-15H2,1-4H3,(H,24,26)/t16?,17-,18+,19-,20-/m1/s1 |
Clave InChI |
SVGMUTLZFJWIQE-DGDSNLKDSA-N |
SMILES isomérico |
CC(CCC(C)(C)C)C(=O)N1CCC[C@@H]1CNC(=O)[C@@H]2C[C@H]3CC[C@@H]2C=C3 |
SMILES canónico |
CC(CCC(C)(C)C)C(=O)N1CCCC1CNC(=O)C2CC3CCC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid](/img/structure/B13549431.png)
![Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13549437.png)
